N,O-Bis(2,4-dinitrophenyl)-L-tyrosine
Overview
Description
“N,O-Bis(2,4-dinitrophenyl)-L-tyrosine” is a complex organic compound. It is a derivative of L-tyrosine, a naturally occurring amino acid, which has been modified with 2,4-dinitrophenyl groups .
Synthesis Analysis
The synthesis of such compounds often involves reactions with dinitrophenyl derivatives. For instance, nonionic hydrazine reacts with anionic bis(2,4-dinitrophenyl) phosphate (BDNPP), giving 2,4-dinitrophenyl hydrazine and dianionic 2,4-dinitrophenyl phosphate by an SN2 (Ar) reaction .Molecular Structure Analysis
The molecular formula of a related compound, “N-[N,O-bis(2,4-dinitrophenyl)-L-tyrosyl]-L-valine methyl ester”, is C27H26N6O12 . The structure includes a valine and tyrosine residue, both modified with 2,4-dinitrophenyl groups .Chemical Reactions Analysis
The reaction of bis(2,4-dinitrophenyl) phosphate with hydrazine and hydrogen peroxide has been studied. The reaction involves both O- and N- phosphorylation .Scientific Research Applications
1. Applications in Protein Chemistry and Peptide Synthesis
N,O-Bis(2,4-dinitrophenyl)-L-tyrosine has been utilized in various aspects of protein chemistry and peptide synthesis. For instance, it has been applied in the thiolysis of O-2,4-dinitrophenyltyrosines, proving useful in the synthesis of tyrosine-containing peptides. A spectrophotometric method was developed to monitor the thiolytic removal of dinitrophenyl (Dnp) groups from O-Dnp-tyrosines, offering valuable analytical capabilities in peptide and protein synthesis (Fridkin et al., 1977). Additionally, the dinitrophenyl group has been employed as a protective measure for the hydroxyl function of tyrosine during solid-phase peptide synthesis, demonstrating its versatile applications in the synthesis of complex peptides and proteins (Philosof-Oppenheimer et al., 2009).
2. In Structural Protein Analysis
This compound has also been instrumental in the structural analysis of proteins. A method involving N,O-Bis(2,4-dinitrophenyl)-L-tyrosine was developed for the quantitative determination of water-soluble dinitrophenylene (DPE) amino acids in structural proteins, providing a comprehensive approach for the analysis of complex protein structures (Beyer & Schenk, 1969).
3. In Bioactive Polymer Synthesis
The compound has shown promise in the field of bioactive polymer synthesis. For example, N,N′-(pyromellitoyl)-bis-L-tyrosine dimethyl ester, derived from L-tyrosine, was synthesized and used in a rapid polycondensation reaction to produce a series of novel poly(ester-imide)s. These polymers exhibited biological activity and biodegradability, indicating the potential of N,O-Bis(2,4-dinitrophenyl)-L-tyrosine in developing environmentally friendly materials (Mallakpour et al., 2011).
4. In Analytical Methods
The dinitrophenyl group, closely associated with N,O-Bis(2,4-dinitrophenyl)-L-tyrosine, has been used as a selective label in high-performance liquid chromatography of peptides, showcasing its role in enhancing analytical methodologies (Jackson & Young, 1987).
5. In Antioxidant and Biological Studies
Interestingly, this compound has been involved in studies related to antioxidant properties. For instance, a new hydrazone derivative of N,O-Bis(2,4-dinitrophenyl)-L-tyrosine was synthesized and evaluated for its biological activities, including antioxidant activity. The results highlighted the compound's potential in biological and medicinal applications (Saouli et al., 2020).
Future Directions
properties
IUPAC Name |
2-(2,4-dinitroanilino)-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O11/c27-21(28)17(22-16-7-3-13(23(29)30)10-18(16)25(33)34)9-12-1-5-15(6-2-12)37-20-8-4-14(24(31)32)11-19(20)26(35)36/h1-8,10-11,17,22H,9H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKWITSYWZVKMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937630 | |
Record name | N,O-Bis(2,4-dinitrophenyl)tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dinitroanilino)-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid | |
CAS RN |
1694-93-5 | |
Record name | N,O-Bis(2,4-dinitrophenyl)-L-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,O-Bis(2,4-dinitrophenyl)tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,O-bis(2,4-dinitrophenyl)-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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